molecular formula C22H17N3O5 B2684910 Methyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate CAS No. 1797544-74-1

Methyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate

Cat. No.: B2684910
CAS No.: 1797544-74-1
M. Wt: 403.394
InChI Key: FIFPHTMIORSOFV-UHFFFAOYSA-N
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Description

Methyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate is a complex organic compound that features a furan ring, an oxadiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a furan-2-carboxylic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the Phenyl Group: The oxadiazole intermediate is then coupled with a benzyl halide in the presence of a base to form the desired phenyl-substituted oxadiazole.

    Carbamoylation: The phenyl-substituted oxadiazole is reacted with an isocyanate to introduce the carbamoyl group.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various furan derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amino derivatives of the oxadiazole ring.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its multiple functional groups allow for interactions with various biological targets, making it a candidate for drug discovery.

Industry

In materials science, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan and oxadiazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate: Similar structure but with a thiophene ring instead of a furan ring.

    Methyl 4-((2-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate: Contains a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in Methyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate imparts unique electronic properties and reactivity compared to its thiophene and pyridine analogs. This can influence its binding affinity and specificity in biological systems, as well as its reactivity in chemical transformations.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 4-[[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-28-22(27)15-10-8-14(9-11-15)21(26)23-17-6-3-2-5-16(17)13-19-24-20(25-30-19)18-7-4-12-29-18/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFPHTMIORSOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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